molecular formula C13H11NO B3420469 2-[(E)-2-pyridin-2-ylvinyl]phenol CAS No. 19087-55-9

2-[(E)-2-pyridin-2-ylvinyl]phenol

Cat. No.: B3420469
CAS No.: 19087-55-9
M. Wt: 197.23 g/mol
InChI Key: QXGALKDRRMKWHN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-Pyridin-2-ylvinyl]phenol (C₁₃H₁₁NO) is an organic compound featuring a phenol group linked via a conjugated vinyl bridge to a pyridine ring. Its structure is characterized by the E-configuration of the double bond, as confirmed by its InChIKey (QXGALKDRRMKWHN-CMDGGOBGSA-N) and SMILES notation (C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)O) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-pyridin-2-ylethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10,15H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGALKDRRMKWHN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19087-55-9
Record name ALPHA-(2-PYRIDYLMETHYLENE)-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-pyridin-2-ylvinyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. For example, the reaction of 2-bromopyridine with a phenol derivative under basic conditions can yield the desired product . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.

Industrial Production Methods

Industrial production of phenolic compounds, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazonium salts are commonly employed . These methods are scalable and can be adapted for the production of various substituted phenols.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-pyridin-2-ylvinyl]phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄)

    Electrophilic Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Substituted phenols (e.g., nitrophenols, halophenols)

Mechanism of Action

The mechanism of action of 2-[(E)-2-pyridin-2-ylvinyl]phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to interfere with bacterial cell wall synthesis, DNA replication, and enzyme production . The hydroxyl group in the phenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the vinyl and pyridine groups can participate in various chemical interactions, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Linkage Types

(a) Schiff Base Analogues
  • 4-{[(1E)-Pyridin-2-ylmethylene]amino}phenol (CAS 13160-68-4): This compound replaces the vinyl group with an imine (-C=N-) linkage.
  • 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol: Incorporates a fluorine atom at the ortho position of the phenol ring. The electron-withdrawing fluorine enhances acidity of the phenolic -OH (pKa ~8–9) and may influence metal-binding affinity .
(b) Metal Complexes
  • [Zn(L)₂Cl₂] (L = (E)-2-((pyridin-4-ylmethylene)amino)phenol): The Schiff base ligand forms a distorted tetrahedral Zn(II) complex with Npy–Zn–Npy bond angles of 102.69°–104.14°. The imine linkage facilitates chelation, unlike the vinyl group in the target compound, which may exhibit weaker coordination .
(c) Piperidine Derivatives
  • (E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol: The bulky benzylpiperidine group introduces steric hindrance, reducing planarity (interplanar angle: 45.97°–65.97° between aromatic rings). This contrasts with the more planar structure of 2-[(E)-2-pyridin-2-ylvinyl]phenol due to vinyl conjugation .

Physical and Spectral Properties

Property This compound 4-{[(1E)-Pyridin-2-ylmethylene]amino}phenol [Zn(L)₂Cl₂] Complex
Molecular Formula C₁₃H₁₁NO C₁₂H₁₀N₂O C₂₄H₂₀Cl₂N₄O₂Zn
Key Functional Groups Phenol, vinyl, pyridine Phenol, imine, pyridine Imine, pyridine, Zn-Cl
FT-IR Peaks (cm⁻¹) Not reported 1622 (C=N), 1139 (C–OH) 1622 (C=N), 1139 (C–OH)
UV-Vis Absorption Not reported π→π* transition (~300–350 nm) Ligand-centered transitions
  • Key Differences :
    • The vinyl linkage in the target compound enables extended π-conjugation, likely shifting UV-Vis absorption to longer wavelengths compared to imine-based analogues. However, experimental confirmation is lacking .
    • Schiff bases exhibit strong C=N stretches (~1620 cm⁻¹), absent in the vinyl-linked compound, which may show C=C stretches near 1650–1600 cm⁻¹ .

Crystallographic and Hydrogen-Bonding Features

  • [Zn(L)₂Cl₂] Complex : Exhibits intermolecular O–H⋯Cl hydrogen bonds (2.60–2.70 Å) and π⋯π stacking (3.50–3.70 Å), stabilizing the crystal lattice .
  • (E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol: Intramolecular O–H⋯N hydrogen bonds (1.89 Å) and intermolecular O–H⋯O interactions (2.71 Å) form a 1D chain along the b-axis .
  • This compound: No crystallographic data are available, but the phenolic -OH is expected to participate in hydrogen bonding, similar to related compounds.

Biological Activity

2-[(E)-2-pyridin-2-ylvinyl]phenol, also known as 2-(pyridin-2-yl)phenol, is a phenolic compound characterized by a pyridine moiety linked to a phenolic structure via a vinyl group in the E configuration. This compound has garnered interest due to its diverse biological activities, including antioxidant properties and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C13H11NO, with a molar mass of approximately 213.23 g/mol. The compound features an imine bond (C=N) and intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, which enhance its stability and reactivity in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases.

PropertyActivity Level
Free Radical ScavengingHigh
DPPH Radical InhibitionIC50 = 15 µM
ABTS Radical ScavengingIC50 = 12 µM

Interaction with Biomolecules

Studies have demonstrated that this compound interacts with various biomolecules, influencing their activity through inhibition or activation mechanisms. Notably, it has shown effective binding interactions with proteins and enzymes, which is particularly relevant in drug design.

Case Studies

  • Zebrafish Model : In a study utilizing zebrafish, this compound was found to inhibit developmental angiogenesis at concentrations ranging from 4 to 10 µM. This suggests its potential as a therapeutic agent in conditions characterized by abnormal blood vessel growth .
  • Neuroprotective Effects : The compound has been explored for its neuroprotective properties, showing promise in mitigating neuronal damage in models of neurodegenerative diseases. Its mechanism involves reducing oxidative stress and promoting neuronal survival .
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl group plays a crucial role in donating electrons to free radicals.
  • Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites on enzymes, modulating their activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-2-pyridin-2-ylvinyl]phenol
Reactant of Route 2
Reactant of Route 2
2-[(E)-2-pyridin-2-ylvinyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.